Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-

Description

Chemical Structure and Properties

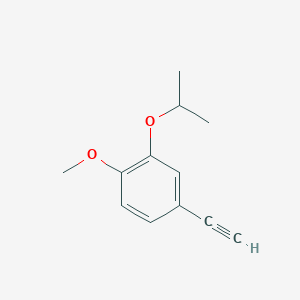

The compound "Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-" is a substituted aromatic hydrocarbon featuring a benzene ring with three distinct functional groups:

- Methoxy group (-OCH₃) at position 1.

- 1-Methylethoxy (isopropoxy) group (-OCH(CH₃)₂) at position 2.

- Ethynyl group (-C≡CH) at position 4.

The molecular formula is inferred as C₁₂H₁₄O₂ (molecular weight ≈ 190.24 g/mol), based on substituent contributions. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry or polymer synthesis, while the methoxy and isopropoxy groups influence solubility and steric hindrance.

Synthetic Relevance

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., brominated or chlorinated derivatives) suggest routes involving aromatic substitution and protective group strategies . For example:

Propriétés

IUPAC Name |

4-ethynyl-1-methoxy-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-5-10-6-7-11(13-4)12(8-10)14-9(2)3/h1,6-9H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGYXIRAWXYVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has substituents at specific positions.

Ethynylation: An ethynyl group is introduced to the benzene ring through a reaction with an appropriate ethynylating agent under controlled conditions.

Methoxylation and Isopropoxylation: The methoxy and isopropoxy groups are introduced through reactions with methanol and isopropanol, respectively, in the presence of suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Ethyl-substituted benzene derivatives.

Substitution Products: Benzene derivatives with different functional groups replacing the methoxy or isopropoxy groups.

Applications De Recherche Scientifique

Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Research into its biological activity and potential as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methoxy and isopropoxy groups influence the compound’s reactivity and solubility. These interactions can affect biological pathways and molecular targets, making it a compound of interest in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The table below compares key structural features and properties of the target compound with analogous benzene derivatives:

Physical Properties

- Solubility: Methoxy and isopropoxy groups improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to nonpolar analogs.

- Boiling Points : Ethynyl-substituted compounds generally exhibit higher boiling points than halogenated derivatives due to stronger intermolecular interactions (e.g., dipole-dipole forces) .

Pharmaceutical Relevance

Compounds with methoxy and isopropoxy substituents are prevalent in drug discovery. For example:

Material Science

Ethynyl-substituted benzenes are pivotal in synthesizing conductive polymers and metal-organic frameworks (MOFs). For instance, 4-ethynyl derivatives enable crosslinking in thermoset resins .

Activité Biologique

Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- (CAS Number: 439585-86-1) is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- features a benzene ring substituted with an ethynyl group and two methoxy groups. Its molecular formula is , and it has a molecular weight of approximately 206.24 g/mol. The compound is characterized by high purity (>95%) and is primarily used in research settings.

Synthesis

The synthesis of Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- typically involves several steps:

- Formation of the Ethynyl Group : This is achieved through the reaction of propargyl alcohol with suitable reagents.

- Methoxylation : The introduction of methoxy groups can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- Purification : The final product is purified through recrystallization or chromatography to ensure the desired purity levels.

Antitumor Activity

Preliminary studies suggest that compounds with similar structural motifs may possess antitumor properties. For example, some benzene derivatives have been observed to induce apoptosis in cancer cells by disrupting cell cycle progression at critical phases (S-phase and G2/M-phase) . This mechanism may be relevant for Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-, warranting further investigation.

The exact mechanism of action for Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- is not fully elucidated; however, it likely involves interactions with specific biological targets. Similar compounds have been shown to affect cellular signaling pathways related to apoptosis and cell proliferation . Understanding these interactions can aid in the development of therapeutic applications.

Study on Related Compounds

A study published in the American Journal of Organic Chemistry evaluated various benzoxazine derivatives for their antimicrobial properties. Compounds exhibiting good activity against Trichoderma species were identified, suggesting that structural modifications can enhance biological efficacy . While direct studies on Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- are sparse, this research provides a foundation for exploring its potential applications.

Comparative Analysis

To better understand the biological activity of Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Benzoxazine A | Structure | Effective against Bacillus thuringiensis | Induces apoptosis in cancer cells |

| Quinazolinone B | Structure | Active against Klebsiella pneumoniae | Cell cycle arrest observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-, and how can yield/purity be optimized?

- Methodology : A multi-step synthesis approach is advised, inspired by analogous compounds. For example:

Protection of hydroxyl groups : Use acetyl or benzyl groups to protect reactive sites during functionalization, as demonstrated in the synthesis of 4-benzyloxy-2-bromo-1-methoxybenzene .

Substitution reactions : Introduce substituents (e.g., ethynyl groups) via coupling reactions (e.g., Sonogashira) or halogenation using reagents like N-bromosuccinimide (NBS) in acetonitrile .

Deprotection and purification : Hydrolyze protecting groups under mild acidic/basic conditions and employ column chromatography or recrystallization for purity.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature, and catalyst loading to minimize side products.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substituent positions and integration ratios.

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and bond angles .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular weight and fragmentation patterns, as shown for methoxybenzene derivatives .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How do electron-donating substituents (methoxy, isopropoxy) influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodology :

- Computational modeling : Perform DFT calculations to map electron density and predict directing effects. Compare with experimental data (e.g., bromination patterns in similar compounds ).

- Competitive experiments : React the compound with electrophiles (e.g., HNO, Br) under controlled conditions and analyze product ratios via NMR or LC-MS.

Q. What advanced analytical techniques can characterize degradation pathways under oxidative/reductive conditions?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products by tracking mass shifts and isotopic patterns.

- Stability studies : Expose the compound to UV light, heat, or reactive oxygen species (ROS), and monitor changes via accelerated aging tests .

- Chromatographic profiling : Use reverse-phase HPLC with diode-array detection (DAD) to resolve degradation intermediates .

Q. How can computational chemistry predict catalytic behavior in cross-coupling reactions involving the ethynyl group?

- Methodology :

- Molecular docking : Simulate interactions between the ethynyl group and catalytic metal centers (e.g., Pd in Sonogashira coupling).

- Transition-state analysis : Use software like Gaussian or ORCA to calculate activation energies and optimize reaction conditions .

Data Contradictions and Limitations

- Synthesis : While validates bromination strategies, introducing ethynyl groups may require alternative methods (e.g., palladium catalysis) not explicitly covered in the provided literature.

- Safety : and emphasize acute toxicity but lack ecological impact data (e.g., biodegradability or bioaccumulation potential).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.